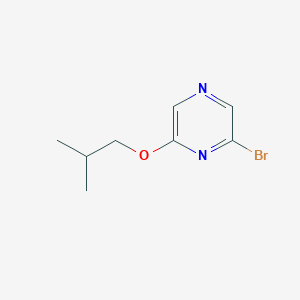![molecular formula C13H17NO3 B13968328 3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol](/img/structure/B13968328.png)
3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. These compounds are characterized by a phenyl group attached to a three-carbon chain. This particular compound features a benzo[d][1,3]dioxole moiety and a cyclopropylamino group, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole ring and the introduction of the cyclopropylamino group. Common synthetic routes may include:
Step 1: Formation of the benzo[d][1,3]dioxole ring through cyclization reactions.
Step 2: Introduction of the propanol chain via alkylation or other suitable reactions.
Step 3: Attachment of the cyclopropylamino group through nucleophilic substitution or amination reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
科学的研究の応用
3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or metabolic pathways.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
3-(Benzo[d][1,3]dioxol-5-yl)propan-1-ol: Lacks the cyclopropylamino group.
3-(Cyclopropylamino)propan-1-ol: Lacks the benzo[d][1,3]dioxole moiety.
Benzo[d][1,3]dioxole derivatives: Various compounds with different substituents on the benzo[d][1,3]dioxole ring.
Uniqueness
The presence of both the benzo[d][1,3]dioxole moiety and the cyclopropylamino group in 3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol may impart unique chemical and biological properties, making it distinct from other similar compounds.
特性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
3-(1,3-benzodioxol-5-yl)-3-(cyclopropylamino)propan-1-ol |
InChI |
InChI=1S/C13H17NO3/c15-6-5-11(14-10-2-3-10)9-1-4-12-13(7-9)17-8-16-12/h1,4,7,10-11,14-15H,2-3,5-6,8H2 |
InChIキー |
COVPRXOLRGDPOT-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC(CCO)C2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



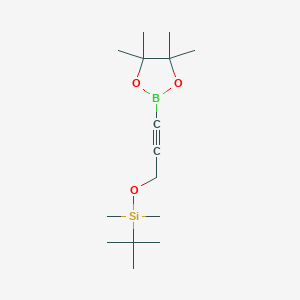

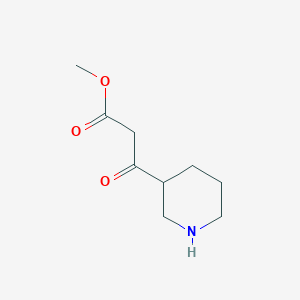

![(S)-1-[3-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13968283.png)
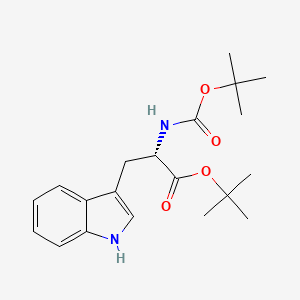
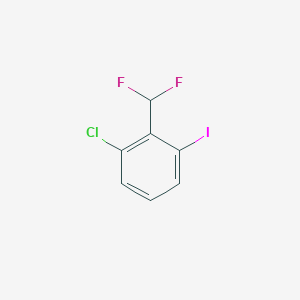
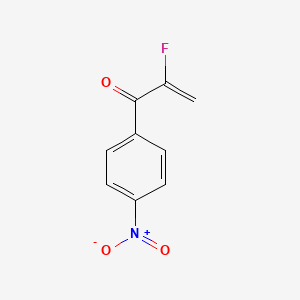
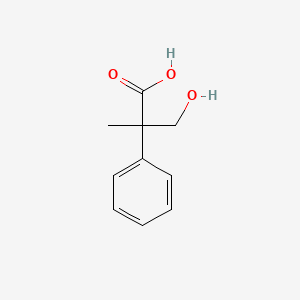
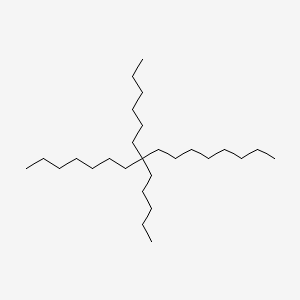
![(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13968314.png)
